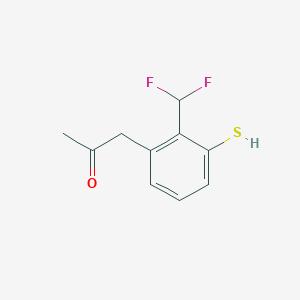

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one

説明

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is a substituted propanone derivative featuring a difluoromethyl (-CF2H) group at the 2-position and a mercapto (-SH) group at the 3-position of the phenyl ring. This compound combines fluorinated and sulfur-containing moieties, which confer unique electronic and steric properties.

特性

分子式 |

C10H10F2OS |

|---|---|

分子量 |

216.25 g/mol |

IUPAC名 |

1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(14)9(7)10(11)12/h2-4,10,14H,5H2,1H3 |

InChIキー |

NAIDBXNBUQTOJS-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=C(C(=CC=C1)S)C(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a difluoromethyl-substituted benzene derivative with a suitable acylating agent, such as chloroacetone, in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the thiolation of a difluoromethyl-substituted acetophenone derivative using thiolating agents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

化学反応の分析

Types of Reactions

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio-substituted derivatives.

科学的研究の応用

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

作用機序

The mechanism of action of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity . The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

類似化合物との比較

Table 1: Key Structural Features and Reactivity

Key Differences :

- Thiol vs. Halogen Reactivity : The mercapto group (-SH) enables distinct reactions (e.g., metal coordination, oxidation to disulfides) absent in halogenated analogs .

Comparison with Sulfur-Containing Derivatives

Table 2: Sulfur Functionality Impact

Key Differences :

- Aromatic vs. Heteroaromatic Systems : Thiophene-containing analogs (e.g., ) exhibit extended conjugation, whereas the phenyl-thiol group in the target compound may prioritize hydrogen bonding or redox activity .

Comparison with Amino-Substituted Propanones

Table 3: Amino vs. Thiol Functional Groups

Key Differences :

- Acid-Base Properties: The mercapto group’s acidity contrasts with the basicity of methylamino analogs, influencing solubility and interaction with biological targets .

Research Findings and Implications

- Synthetic Challenges : Unlike halogenated analogs synthesized via electrophilic addition (e.g., bromine in chloroform ), the target compound likely requires protection of the thiol group during synthesis to prevent oxidation or side reactions.

生物活性

1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is C₁₄H₁₃F₂OS, with a molar mass of approximately 272.32 g/mol. The presence of the difluoromethyl group enhances its chemical stability and reactivity, making it suitable for various biochemical applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₃F₂OS |

| Molar Mass | 272.32 g/mol |

| Functional Groups | Difluoromethyl, Mercapto |

The biological activity of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is primarily attributed to its mercapto group, which can form covalent bonds with thiol groups in proteins. This interaction can lead to modifications that affect protein function, making it a valuable tool in biochemical studies related to enzyme inhibition and protein modification.

Key Mechanisms:

- Covalent Bond Formation : The mercapto group allows for the formation of disulfide bonds or modifications in protein structures.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by modifying active sites or altering substrate binding.

Biological Activity Studies

Recent research has highlighted the potential of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one in various biological contexts:

- Enzyme Interaction : Studies have shown that this compound can inhibit certain enzymes, suggesting potential therapeutic applications in drug development.

- Cellular Signaling : The compound may influence cellular signaling pathways due to its ability to interact with key proteins involved in these processes.

Case Studies

Several studies have investigated the biological activity of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one:

- Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry demonstrated that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

- Protein Modification Research : Research indicated that this compound could modify thiol-containing proteins, affecting their function and leading to altered cellular responses .

Comparative Analysis

To understand the unique properties of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one | Difluoromethyl & mercapto groups | Potential enzyme inhibitor |

| 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl) | Chloro group instead of mercapto | Different reactivity profile |

| 1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one | Difluoromethyl at different position | Variation in biological activity |

The comparative analysis reveals that while all these compounds share similar structural components, their distinct functional groups lead to varying biological activities and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。